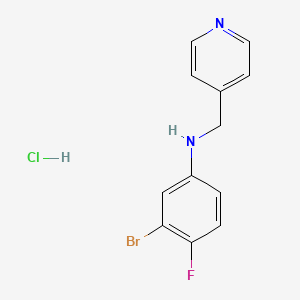

3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C₁₂H₁₁BrClFN₂ and a molecular weight of 317.59 g/mol . It is commonly used in scientific research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride typically involves the reaction of 3-bromo-4-fluoroaniline with pyridine-4-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Analyse Des Réactions Chimiques

Types of Reactions

3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds structurally related to 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride exhibit significant activity against various cancer types. For instance, derivatives of this compound have been studied as inhibitors of the Hedgehog signaling pathway, which is implicated in several malignancies. The ability to inhibit this pathway suggests potential applications in developing anticancer therapeutics.

Biological Target Interaction

The compound's structure allows it to interact with specific biological targets, including ion channels and receptors. Preliminary studies suggest that similar compounds may influence cellular responses, making them candidates for further investigation in pharmacology .

Synthesis of Complex Molecules

Divergent Synthesis Techniques

The synthesis of this compound can be achieved through various chemical pathways, including C–C bond cleavage and amination reactions. These methodologies allow for the production of a range of N-(pyridin-2-yl) amides and other derivatives, highlighting its utility in organic synthesis .

Case Study: Synthesis Optimization

A study demonstrated the successful optimization of reaction conditions for synthesizing related compounds using TBHP (tert-butyl hydroperoxide) as an oxidant. The results revealed that varying solvents and catalysts could significantly improve yield and selectivity, emphasizing the compound's versatility in synthetic applications .

Material Science Applications

Fluorinated Compounds

The presence of fluorine in the compound enhances its properties, making it valuable in material science. Fluorinated anilines are known for their stability and unique reactivity, which can be exploited in creating advanced materials with specific characteristics, such as improved thermal stability and chemical resistance .

Analytical Chemistry

Characterization Techniques

The characterization of this compound involves various analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and mass spectrometry. These methods are crucial for verifying purity and understanding the compound's structural attributes, which are essential for its application in research and development .

Mécanisme D'action

The mechanism of action of 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride include:

- 3-bromo-4-fluoroaniline

- 4-fluoro-N-(pyridin-4-ylmethyl)aniline

- 3-bromo-N-(pyridin-4-ylmethyl)aniline

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

3-Bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

Chemical Structure and Synthesis

The compound features a bromine atom, a fluorine atom, and a pyridine ring, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of 3-bromo-4-fluoroaniline with pyridine-4-carboxaldehyde under controlled conditions, yielding the hydrochloride salt form.

Synthetic Route

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Reaction of 3-bromo-4-fluoroaniline with pyridine-4-carboxaldehyde | Specific temperature and solvent conditions | High yield expected |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate enzyme activities and receptor functions, leading to diverse physiological effects.

Potential Targets

- Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : Interaction with neurotransmitter receptors could influence neurological pathways.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit notable antibacterial and antifungal activities. For instance, studies have shown that certain derivatives demonstrate significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline | S. aureus | 5 μM |

| Similar Pyridine Derivative | E. coli | 10 μM |

Case Studies

- Antibacterial Activity : A study evaluated the efficacy of various aniline derivatives, including this compound, against multi-drug resistant strains. The compound showed promising results with an IC50 value indicating effective inhibition at micromolar concentrations .

- Antifungal Activity : Another investigation assessed the antifungal properties against Candida albicans, where the compound exhibited moderate activity, highlighting its potential as a lead structure for developing antifungal agents .

Structure-Activity Relationship (SAR)

The presence of halogen substituents (bromine and fluorine) significantly influences the biological activity of this compound. Modifications in the substituent patterns on the aromatic rings can lead to variations in potency and selectivity towards specific biological targets.

Key Findings from SAR Studies

- Bromine Substitution : Enhances antimicrobial activity.

- Fluorine Substitution : Improves lipophilicity, aiding in membrane permeability.

Propriétés

IUPAC Name |

3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2.ClH/c13-11-7-10(1-2-12(11)14)16-8-9-3-5-15-6-4-9;/h1-7,16H,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEBRNYPOFTRHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCC2=CC=NC=C2)Br)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.